molecular formula C18H18N2O5 B5504442 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B5504442
M. Wt: 342.3 g/mol
InChI Key: DPYSLMRIQFMXKY-UHFFFAOYSA-N
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Description

2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a 1,3,4-oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,4-dimethoxybenzohydrazide with oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-thiadiazole
  • 2,5-bis(3,4-dimethoxyphenyl)-1,3,4-triazole

Uniqueness

2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct electronic and steric properties, making it valuable in various applications, particularly in materials science and medicinal chemistry.

Properties

IUPAC Name

2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-21-13-7-5-11(9-15(13)23-3)17-19-20-18(25-17)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYSLMRIQFMXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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